An In-depth Technical Guide to the Synthesis and Purification of Chrysophenine
An In-depth Technical Guide to the Synthesis and Purification of Chrysophenine
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the synthesis and purification methodologies for Chrysophenine, also known as Direct Yellow 12 or Chrysophenine G. The information compiled herein is intended to equip researchers and professionals in the field of drug development and chemical synthesis with the necessary details to understand and potentially replicate the production of this compound. This guide includes detailed experimental protocols, quantitative data summarized in structured tables, and visualizations of the synthesis pathway and experimental workflows.
Introduction to Chrysophenine
Chrysophenine is a water-soluble disazo stilbene (B7821643) dye widely utilized in the textile industry for dyeing cellulosic fibers such as cotton and paper.[1][2] Its chemical formula is C₃₀H₂₆N₄Na₂O₈S₂. Beyond its traditional applications, Chrysophenine has garnered interest for its potential in biological staining and photodynamic therapy.[2] The synthesis of Chrysophenine is a multi-step process involving diazotization, coupling, and ethylation reactions.
Synthesis of Chrysophenine
The primary route for Chrysophenine synthesis involves a three-step process starting from 4,4'-diaminostilbene-2,2'-disulfonic acid (DSD acid). The overall process can be summarized as the diazotization of DSD acid, followed by a coupling reaction with phenol, and finally, an ethylation step to yield the final product.[3]
Chemical Synthesis Pathway
The synthesis of Chrysophenine proceeds through the formation of an intermediate, Brilliant Yellow, which is subsequently ethylated.
Caption: Chemical synthesis pathway of Chrysophenine.
Experimental Protocols for Synthesis
Two detailed experimental protocols for the synthesis of Chrysophenine are presented below. These protocols are based on established chemical literature and patents.
Protocol 1: Traditional Aqueous Synthesis
This protocol is adapted from historical chemical synthesis literature.
Step 1: Diazotization of DSD Acid
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Dissolve 34.0 g (0.1 mol) of 100% 4,4'-diaminostilbene-2,2'-disulfonic acid in a solution of 11.0 g of sodium carbonate in 200 mL of water.
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Cool the solution and re-precipitate the acid by adding 50 mL of 30% hydrochloric acid.
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Reduce the temperature to 5°C using ice.
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Diazotize the suspension over two hours by adding a solution of 14.0 g of 100% sodium nitrite (B80452). A slight excess of nitrous acid should be detectable at the end of the reaction.
Step 2: Coupling Reaction to form Brilliant Yellow
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Add sufficient ice to the tetrazo-compound suspension to reduce the temperature to 0°C.
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Add 20.0 g of phenol, liquefied with a small amount of water.
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To the well-stirred suspension, rapidly add a solution of 50.0 g of sodium carbonate in 200 g of water. The temperature should be maintained at 8°C.
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After two hours of stirring, heat the solution to 70°C.
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Add 100 g of salt (sodium chloride) and enough hydrochloric acid to precipitate the Brilliant Yellow dye, avoiding a color change to blue.
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Cool the mixture, filter the precipitate, and press to remove excess liquid.
Step 3: Ethylation to form Chrysophenine
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Take the moist press-cake of Brilliant Yellow (approximately 180 g) and make it up to 200 g with water.
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Add 50.0 g of dehydrated sodium carbonate and 30.0 g of 35% caustic soda lye.
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Place the pasty mixture in a stirring or rotating autoclave and add 250 g of 90% alcohol.
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Charge the autoclave with 40.0 g of ethyl chloride.
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Heat the mixture to 100°C for 10 hours with continuous stirring (maximum pressure of 6 atm).
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After cooling, dilute the contents with two volumes of 10% salt solution to precipitate the crystalline Chrysophenine dye.
Protocol 2: High-Yield Process with Anhydrous Sodium Sulfate (B86663)
This protocol is based on a patented process aimed at improving yield and reducing equipment corrosion.[3]
Step 1: Diazotization
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The molar ratio of DSD acid to sodium carbonate to sodium nitrite is maintained at 1:2:5.[4]
Step 2: Coupling
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The molar ratio of the diazo solution to sodium phenolate (B1203915) is 1:4.[4]
Step 3: Ethylation
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The ethylation reaction is carried out for 18 hours.[4]
Step 4: Purification (Salting Out)
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After the reaction, ethanol (B145695) is recovered by distillation.
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A metabisulfite (B1197395) solution is added to the residue for salting out the product.
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The mixture is filtered at 80°C, and the collected solid is dried to obtain Chrysophenine.[1]
Quantitative Data for Synthesis
The following table summarizes the quantitative data from the described synthesis protocols.
| Parameter | Protocol 1 | Protocol 2 |
| Starting Material | 4,4'-diaminostilbene-2,2'-disulfonic acid | 4,4'-diaminostilbene-2,2'-disulfonic acid |
| Key Reagents | Sodium nitrite, Hydrochloric acid, Phenol, Sodium carbonate, Ethyl chloride, Sodium hydroxide | Sodium nitrite, Sodium carbonate, Phenol, Chloroethane, Anhydrous sodium sulfate |
| Molar Ratios | DSD Acid:NaNO₂ ≈ 1:2 | DSD Acid:Na₂CO₃:NaNO₂ = 1:2:5 |
| Diazo solution:Sodium phenolate = 1:4 | ||
| Reaction Time | Diazotization: 2h, Coupling: 2h, Ethylation: 10h | Ethylation: 18h |
| Reaction Temperature | Diazotization: 5°C, Coupling: 8°C, Ethylation: 100°C | Not specified |
| Pressure | Ethylation: max 6 atm | Not specified |
| Purification Step | Salting out with NaCl | Salting out with anhydrous sodium sulfate |
| Yield | Not specified | High yield claimed[3] |
Purification of Chrysophenine
Crude Chrysophenine synthesized via the methods described above contains various impurities, including unreacted starting materials, by-products, and inorganic salts. Purification is crucial to obtain a product with the desired quality for its intended applications. The primary methods for purifying Chrysophenine are salting out and recrystallization.
Purification Workflow
The general workflow for the purification of Chrysophenine is illustrated below.
Caption: General workflow for the purification of Chrysophenine.
Experimental Protocols for Purification
Protocol 3: Purification by Salting Out
This protocol is based on the principle of reducing the solubility of the dye in an aqueous solution by adding a high concentration of a salt.
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Dissolution: Dissolve the crude Chrysophenine in a minimum amount of hot water (e.g., 80°C). The solubility of Chrysophenine in water is approximately 30 g/L at 80°C.[4]
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Salting Out: While maintaining the temperature, slowly add a saturated solution of anhydrous sodium sulfate or sodium chloride with constant stirring. The addition of the salt will cause the Chrysophenine to precipitate out of the solution.
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Filtration: Filter the hot suspension to collect the precipitated Chrysophenine. A heated funnel can be used to prevent premature crystallization in the filter.
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Washing: Wash the collected crystals with a small amount of cold, saturated salt solution to remove any remaining impurities.
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Drying: Dry the purified Chrysophenine in a vacuum oven at a moderate temperature (e.g., 60-70°C) until a constant weight is achieved.
Protocol 4: Purification by Recrystallization
Recrystallization is a powerful technique for purifying solid compounds. The choice of solvent is critical for successful recrystallization. Chrysophenine is soluble in water and has adequate solubility in ethanol.[4] An ethanol-water mixture is a common and effective solvent system for the recrystallization of many organic dyes.
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Solvent Selection: Prepare a mixture of ethanol and water (e.g., 70:30 v/v).
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Dissolution: Place the crude Chrysophenine in an Erlenmeyer flask and add a small amount of the ethanol-water solvent. Heat the mixture to boiling with stirring to dissolve the solid. Continue adding small portions of the hot solvent until the Chrysophenine is completely dissolved. Avoid using an excessive amount of solvent.
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Hot Filtration (Optional): If insoluble impurities are present, filter the hot solution through a pre-heated funnel containing fluted filter paper into a clean, pre-heated flask.
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Crystallization: Allow the hot, clear solution to cool slowly to room temperature. Slow cooling promotes the formation of larger, purer crystals. Once at room temperature, the flask can be placed in an ice bath to maximize the yield of crystals.
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Filtration: Collect the crystals by vacuum filtration using a Büchner funnel.
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Washing: Wash the crystals on the filter paper with a small amount of ice-cold ethanol-water mixture to remove any adhering mother liquor.
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Drying: Dry the purified crystals in a vacuum oven at a moderate temperature.
Quantitative Data for Purification
| Parameter | Salting Out | Recrystallization |
| Purification Principle | Decreased solubility at high ionic strength | Differential solubility in a solvent at different temperatures |
| Solvent | Water | Ethanol-Water mixture (e.g., 70:30 v/v) |
| Precipitating Agent | Anhydrous Sodium Sulfate or Sodium Chloride | Cooling |
| Temperature | Dissolution at ~80°C, Filtration at ~80°C | Dissolution at boiling point, Crystallization upon cooling to room temperature and then 0-5°C |
| Key Steps | Dissolution, Salt Addition, Hot Filtration, Washing, Drying | Dissolution, (Hot Filtration), Cooling, Filtration, Washing, Drying |
| Expected Purity | Good | High |
| Considerations | Effective for removing highly soluble impurities. | Solvent selection is crucial; slow cooling is important for crystal purity. |
Purity Assessment
The purity of the synthesized and purified Chrysophenine should be assessed to ensure it meets the required standards. Several analytical techniques can be employed for this purpose:
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Thin-Layer Chromatography (TLC): A quick and simple method to check for the presence of impurities.
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High-Performance Liquid Chromatography (HPLC): Provides a quantitative measure of purity by separating the main component from any impurities.
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UV-Visible Spectroscopy: The absorbance spectrum of a solution of the dye can be used to confirm its identity and estimate its concentration.
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Melting Point Determination: A sharp melting point close to the literature value is an indicator of high purity.
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Elemental Analysis: Can be used to confirm the elemental composition of the synthesized compound.
Conclusion
This technical guide has provided a detailed overview of the synthesis and purification of Chrysophenine. The experimental protocols, quantitative data, and process visualizations are intended to serve as a valuable resource for researchers and professionals. The successful synthesis of high-purity Chrysophenine relies on careful control of reaction conditions and the application of appropriate purification techniques. The methods outlined in this guide provide a solid foundation for achieving these goals.
